molecular formula C8H11NO2 B8438642 1-(2-Acetoxyethyl)pyrrole

1-(2-Acetoxyethyl)pyrrole

Cat. No. B8438642
M. Wt: 153.18 g/mol
InChI Key: CJGZABONHQYXSS-UHFFFAOYSA-N
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Description

1-(2-Acetoxyethyl)pyrrole is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-pyrrol-1-ylethyl acetate

InChI

InChI=1S/C8H11NO2/c1-8(10)11-7-6-9-4-2-3-5-9/h2-5H,6-7H2,1H3

InChI Key

CJGZABONHQYXSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1C=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The resulting product is reacted with acetic anhydride in accordance with the method of F. F. Blicheand E. S. Blake, J.Am.Chem.Soc.,53, 1015 (1931). A mixture of 1-(2-hydroxyethyl)pyrrole (147 g, 1.32 mole), pyridine (415 ml) and acetic anhydride (139 ml) is heated on a steam bath for 0.5 hours. The reaction mixture is cooled to room temperature, poured into water (one 1) and the product is extracted into ethyl acetate (3×1 l). The extract is washed successively with dilute hydrochloric acid, saturated sodium chloride solution, dilute sodium bicarbonate solution, and again with saturated sodium chloride solution. The extract is dried over sodium sulfate, evaporated in vacuo and the residue (150 g) is subjected to column chromatography on Florisil® activated magnesium silicate. The desired product is eluted with hexane-dichloromethane (1:1) to give 128 g (55%) 1-(2-acetoxyethyl)pyrrole, an oil, identical to an authentic specimen.
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Synthesis routes and methods II

Procedure details

Once the 1-(2-hydroxyethyl)pyrrole is obtained, it is esterified by any suitable means known in the art. Suitably, acetic acid is reacted with the 1-(2-hydroxyethyl)pyrrole in the presence of a strong acid such as sulfuric acid and heating the reaction mixture sufficiently to distill off the water that is formed as a result of the reaction. Preferably however, the pyrrole is reacted with acetyl chloride or acetic anhydride in a suitable solvent wherein there is a molar excess of the acetyl chloride or acetic anhydride. The reaction takes place at room temperature and will be completed in a relatively short period of time, with only an hour or two at the most being required for the reaction to reach completion. The 1-(2-acetoxyethyl)pyrrole is then isolated and purified by any means known in the art such as extraction with a suitable organic solvent and removal of the solvent to yield the desired compound represented by Formula (III).
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Synthesis routes and methods III

Procedure details

Once the 1-(2-hydroxyethyl)pyrrole is obtained, it is esterified by any suitable means known in the art. For example, acetic acid is reacted with the 1-(2-hydroxyethyl)pyrrole in the presence of a strong acid such as sulfuric acid, and the reaction mixture is heated sufficiently to distill off the water that is formed as a result of the reaction. Preferably however, the pyrrole is reacted with acetyl chloride or acetic anhydride in a suitable solvent wherein there is a molar excess of the acetyl chloride or acetic anhydride. This reaction takes place at room temperature and will be completed in a relatively short period of time, with only an hour or two at the most being required for the reaction to reach completion. The 1-(2-acetoxyethyl)pyrrole is then isolated and purified by any means known in the art, such as extraction with a suitable organic solvent and removal of the solvent, to yield the desired compound represented by Formula (3).
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